2-(Azidomethyl)-1-benzoylpyrrolidine
Description
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Properties
IUPAC Name |
[2-(azidomethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-15-14-9-11-7-4-8-16(11)12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMHLSEGQGGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Azidomethyl)-1-benzoylpyrrolidine structure and properties
A Versatile Chiral Scaffold for Diamine Synthesis and Click Chemistry
Executive Summary
2-(Azidomethyl)-1-benzoylpyrrolidine is a pivotal chiral building block in organic synthesis, primarily utilized as a "masked" precursor to 1,2-diamines and as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Derived typically from L-proline, this scaffold retains the stereochemical integrity of the parent amino acid, making it invaluable for asymmetric catalysis ligands and medicinal chemistry pharmacophores.
This technical guide details the physicochemical profile, validated synthetic protocols, and safety considerations for this compound. It addresses the critical handling requirements of organic azides and provides a structural roadmap for its divergent reactivity.
Part 1: Structural Analysis & Physicochemical Profile[1]
The molecule consists of a pyrrolidine ring N-protected by a benzoyl group, with an azidomethyl moiety at the C2 position. The benzoyl group serves two functions: it lowers the basicity of the pyrrolidine nitrogen (preventing catalyst poisoning in downstream applications) and provides UV activity for easy monitoring.
Structural Specifications
-
IUPAC Name: [1-benzoylpyrrolidin-2-yl]methyl azide
-
Molecular Formula: C
H N O -
Molecular Weight: 230.27 g/mol
-
Chirality: Typically (S)-configuration (derived from L-Proline), though (R)-enantiomers are accessible.
-
C/N Ratio Safety Check:
Key Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Rotamers of the amide bond often prevent facile crystallization. |
| Boiling Point | >200°C (Decomposes) | Do NOT distill. Azides are heat-sensitive. |
| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water. |
| IR Signature | Strong, diagnostic peak. | |
| IR Signature | Characteristic of tertiary amides. | |
| Complex due to Rotamers | Expect signal broadening or doubling for protons near the amide. |
Part 2: Synthetic Methodology
The most robust synthesis proceeds from L-Prolinol (derived from L-Proline). This route avoids handling free 2-(azidomethyl)pyrrolidine, which is volatile and potentially more hazardous.
Validated Protocol: The "Activate-and-Displace" Route
Reagents:
-
(S)-Prolinol[4]
-
Benzoyl Chloride (BzCl)
-
Methanesulfonyl Chloride (MsCl) or p-Toluenesulfonyl Chloride (TsCl)
-
Sodium Azide (NaN
)[5]
Step-by-Step Workflow:
-
N-Benzoylation:
-
Dissolve (S)-Prolinol in DCM with Et
N (1.2 equiv). -
Add BzCl (1.05 equiv) dropwise at 0°C.
-
Warm to RT and stir for 2 hours. Wash with 1M HCl and NaHCO
. -
Result:N-Benzoyl-L-prolinol .[6]
-
-
Activation (Mesylation):
-
Azidation (The Critical Step):
-
Dissolve the mesylate in DMF (polar aprotic solvent is essential for S
2). -
Add NaN
(1.5 equiv). -
Heat to 60–80°C for 4–12 hours behind a blast shield.
-
Workup: Dilute with water, extract with Et
O (avoid DCM if possible to prevent formation of diazidomethane, though less likely here).
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis from L-Prolinol involving protection, activation, and nucleophilic substitution.
Part 3: Reactivity & Applications
This molecule acts as a divergent intermediate. The azide group is a "loaded spring," ready for reduction or cycloaddition.
1. Synthesis of Chiral 1,2-Diamines
The primary application is the generation of (S)-1-benzoyl-2-(aminomethyl)pyrrolidine .
-
Method: Staudinger Reduction (PPh
, then H O) or Catalytic Hydrogenation (H , Pd/C). -
Utility: These diamines are privileged ligands for asymmetric catalysis and precursors to bioactive ureas/thioureas.
2. Click Chemistry (CuAAC)
The azide undergoes 1,3-dipolar cycloaddition with terminal alkynes.
-
Conditions: CuSO
, Sodium Ascorbate, t-BuOH/H O. -
Utility: Bioconjugation or fragment-based drug discovery (FBDD) to link the proline scaffold to other pharmacophores.
Visualization: Reactivity Divergence
Figure 2: Divergent reactivity pathways leading to diamine ligands or triazole peptidomimetics.[11]
Part 4: Safety & Handling Protocols (E-E-A-T)
Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.
1. The "Rule of Six"
Ensure the total number of carbon atoms (12) is at least three times the number of azide nitrogens (3 in the -N3 group).
- .
-
Status: Safe for isolation, but do not concentrate to dryness if high heat is involved.
2. Solvent Incompatibilities[12]
-
Dichloromethane (DCM): Avoid prolonged exposure of sodium azide to DCM or Chloroform. This can form Diazidomethane (
), which is extremely explosive. Use DMF or DMSO for the azidation step.
3. Waste Disposal
-
Quenching: Unreacted azide should be quenched before disposal.
-
Protocol: React with nitrous acid (generated in situ from NaNO
+ H SO ) to convert the azide to benign N and N O gases. -
Warning: Do not pour azide solutions down the drain; they can react with copper/lead pipes to form heavy metal azides (explosive).[8]
References
-
Organic Azide Safety : Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
Pyrrolidine Synthesis : "Synthesis of N-benzoylpyrrolidine." BenchChem Technical Guide.
-
Click Chemistry : Kolb, H. C., Finn, M. G., & Sharpless, K. B.[13] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001.[13]
-
Chiral Diamine Ligands : Lucet, D., Le Gall, T., & Mioskowski, C. "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998.
-
General Azide Handling : "Safe Handling of Organic Azides." University of Pittsburgh Safety Manual.
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- 1. 1-Benzoylpyrrolidine | C11H13NO | CID 966800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-1-benzoylpyrrolidine-2-carboxylic acid | C12H13NO3 | CID 6988239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. uvic.ca [uvic.ca]
- 6. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
An In-depth Technical Guide to 2-(Azidomethyl)-1-benzoylpyrrolidine Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, synthetically versatile class of these compounds: 2-(azidomethyl)-1-benzoylpyrrolidine derivatives. The introduction of an azidomethyl group provides a gateway for a variety of chemical transformations, most notably "click" chemistry, enabling the facile linkage of the pyrrolidine core to other molecules of interest. This, combined with the modulation of biological activity conferred by the N-benzoyl group, makes these derivatives highly valuable as building blocks and chemical probes in drug discovery.
Navigating the Chemical Identity: The CAS Number
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier for a specific chemical substance. For the parent compound of this series, This compound , the designated CAS number is:
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1785762-74-4 [3] | C₁₂H₁₄N₄O | 230.27 |
It is important to note that this CAS number refers to the specific structure without any further substitutions on the benzoyl or pyrrolidine rings. Derivatives of this compound, featuring additional functional groups, will each have their own unique CAS number. Due to the vast number of potential derivatives, a comprehensive list is not feasible. Researchers synthesizing novel derivatives are encouraged to utilize services such as those provided by the Chemical Abstracts Service to register new compounds and obtain a specific CAS number.
For synthetic purposes, a key chiral precursor, (S)-2-(Azidomethyl)pyrrolidine hydrochloride , is also commercially available and has the CAS number 174698-95-4 .[4]
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of this compound derivatives can be efficiently achieved through a multi-step process starting from commercially available proline. The general strategy involves N-protection, reduction of the carboxylic acid, activation of the resulting primary alcohol, and subsequent nucleophilic substitution with an azide source.
Proline [label="Proline"]; NBocProlinol [label="N-Boc-2-(hydroxymethyl)pyrrolidine"]; NBenzoylProlinol [label="N-Benzoyl-2-(hydroxymethyl)pyrrolidine"]; Mesylate [label="N-Benzoyl-2-(mesyloxymethyl)pyrrolidine"]; Azide [label="this compound"];
Proline -> NBocProlinol [label=" 1. Boc₂O\n 2. Reduction (e.g., LiAlH₄)"]; NBocProlinol -> NBenzoylProlinol [label=" 1. Deprotection (e.g., TFA)\n 2. Benzoyl Chloride, Base"]; NBenzoylProlinol -> Mesylate [label=" Mesyl Chloride, Base"]; Mesylate -> Azide [label=" Sodium Azide"]; }
Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a representative synthesis of this compound. This can be adapted for the synthesis of derivatives by using substituted benzoyl chlorides or starting from substituted prolines.
Step 1: Synthesis of (S)-N-Benzoyl-2-(hydroxymethyl)pyrrolidine
-
N-Benzoylation of Proline: To a solution of L-proline in aqueous sodium hydroxide, add benzoyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the product, (S)-1-benzoylpyrrolidine-2-carboxylic acid.
-
Reduction of the Carboxylic Acid: The resulting carboxylic acid can be reduced to the corresponding alcohol, (S)-N-Benzoyl-2-(hydroxymethyl)pyrrolidine (also known as N-benzoylprolinol), using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.
Step 2: Mesylation of the Primary Alcohol
-
Dissolve N-benzoyl-2-(hydroxymethyl)pyrrolidine in an anhydrous solvent such as dichloromethane (DCM) and cool to 0 °C.
-
Add a base, for example, triethylamine (Et₃N), to the solution.
-
Add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield (1-benzoylpyrrolidin-2-yl)methyl methanesulfonate.
Step 3: Azidation of the Mesylate
-
Dissolve the mesylated compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by TLC.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield this compound.
Structural Elucidation: Characterization of the Core Scaffold
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy: A key diagnostic peak for the azido group is a sharp, strong absorption band typically appearing around 2100 cm⁻¹ . The presence of the benzoyl group will be indicated by a strong carbonyl (C=O) stretch at approximately 1630-1650 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the azidomethyl group (-CH₂N₃) are expected to appear as a multiplet in the range of 3.3-3.8 ppm. The protons on the pyrrolidine ring will show complex multiplets, and the aromatic protons of the benzoyl group will be observed in the downfield region (7.2-7.8 ppm).
-
¹³C NMR: The carbon of the azidomethyl group will have a characteristic chemical shift around 50-55 ppm. The carbonyl carbon of the benzoyl group will appear significantly downfield, typically in the range of 170-175 ppm.
Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry. The presence of the azide group may lead to characteristic fragmentation patterns.
Applications in Research and Drug Development
The this compound scaffold is a versatile platform for the development of novel bioactive molecules. The presence of the azide functional group is particularly advantageous, as it allows for the use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry) to conjugate the pyrrolidine core to a wide variety of other molecules, such as fluorescent dyes, affinity tags, or pharmacophores.
Core [label="this compound\nDerivatives"]; Click [label=""Click" Chemistry\n(CuAAC or SPAAC)"]; App1 [label="Antimicrobial Agents"]; App2 [label="Anti-Cancer Therapeutics"]; App3 [label="CNS Drug Candidates\n(e.g., Anti-Alzheimer's)"]; App4 [label="Chemical Probes"];
Core -> Click; Click -> App1; Click -> App2; Click -> App3; Click -> App4; }
Potential applications of the core scaffold.
While specific biological activity data for this compound itself is not extensively published, the broader class of pyrrolidine derivatives has shown significant promise in several therapeutic areas:
-
Antimicrobial Activity: Pyrrolidine-containing compounds have been investigated for their antibacterial and antifungal properties.[1] The ability to easily generate a library of derivatives from the this compound core makes it an attractive starting point for the discovery of new antimicrobial agents.
-
Anti-Cancer Activity: Many pyrrolidine derivatives have been synthesized and evaluated for their potential as anti-cancer agents, with some showing potent activity against various cancer cell lines.[2] The N-benzoyl group can be modified to optimize interactions with specific biological targets.
-
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs. Derivatives of N-benzylated pyrrolidin-2-ones have been investigated as potential agents for the treatment of Alzheimer's disease.[5] The structural rigidity and stereochemical complexity of the pyrrolidine ring are crucial for achieving selective interactions with CNS targets.
Conclusion
The this compound core structure represents a valuable and versatile platform for chemical biology and drug discovery. Its straightforward synthesis and the presence of a readily functionalizable azide group provide a powerful toolkit for researchers. While the parent compound is identified by CAS number 1785762-74-4, the true potential of this class of molecules lies in the exploration of its diverse derivatives. Further investigation into the biological activities of these compounds is warranted and is likely to yield novel therapeutic leads and powerful research tools.
References
-
Synthesis of N-benzoylpyrrolidine. ResearchGate. Available at: [Link]
-
This compound (CAS No. 1785762-74-4) Suppliers. ChemicalRegister. Available at: [Link]
-
Pyrrolidine. Wikipedia. Available at: [Link]
-
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives. PubMed. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC. Available at: [Link]
-
Pyrrolidine. NIST WebBook. Available at: [Link]
-
(2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. PMC. Available at: [Link]
-
Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Hazard Management of Pyrrolidine Azide Derivatives
Preamble: The Pyrrolidine Azide Paradox in Modern Drug Discovery
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets.[1][2][3] Its three-dimensional structure allows for a nuanced exploration of chemical space, a critical advantage in the design of novel therapeutics.[2][3] The introduction of the azide moiety (–N₃) onto this privileged scaffold unlocks a vast potential for synthetic diversification through powerful reactions like the Huisgen cycloaddition ("click chemistry"), Staudinger ligation, and various C-H amination reactions.[4][5] This combination makes pyrrolidine azide derivatives highly valuable intermediates for constructing complex molecules and libraries of potential drug candidates.
However, this synthetic utility is shadowed by the inherent energetic nature of the azide group. Organic azides are a class of compounds well-known for their potential to be explosive, sensitive to heat, shock, and friction.[4][6][7] The combination of a low-molecular-weight heterocyclic ring like pyrrolidine with an energy-rich functional group necessitates a rigorous and informed approach to safety. Incidents involving organic azides, including unexpected detonations, are documented in the chemical literature, serving as a stark reminder of the potential hazards.[8][9] A recent case study on the spontaneous detonation of 6-azidotetrazolo[1,5-b]pyridazine, another heterocyclic azide, underscores that even compounds previously handled without incident can pose severe risks.[8]
This guide, therefore, moves beyond a simple recitation of standard laboratory rules. It is designed to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with pyrrolidine azide derivatives. By explaining the causality behind safety protocols, this document aims to foster a culture of intrinsic safety, where every experimental choice is a self-validating system of hazard control. We will delve into the principles of stability assessment, authoritative handling protocols, emergency mitigation, and proper waste neutralization, grounding every recommendation in established scientific principles and field-proven experience.
Hazard Identification and Stability Assessment: A Proactive Approach
The primary hazard associated with pyrrolidine azide derivatives is their potential for rapid and violent decomposition, releasing a large volume of nitrogen gas.[10] This decomposition can be initiated by thermal stress, physical shock, or even friction.[4][6][7] Additionally, the azide functional group imparts significant toxicity, comparable to that of cyanide, by inhibiting cytochrome c oxidase.[11][12] A critical and non-negotiable first step before synthesizing or handling any pyrrolidine azide derivative is a thorough stability assessment.
The Energetic Profile: Key Predictive Rules
While specific thermal stability data (e.g., from Differential Scanning Calorimetry) is the gold standard, it is often unavailable for novel compounds. In its absence, several empirical rules provide a robust first-pass assessment of a molecule's energetic potential.
-
The Carbon-to-Nitrogen (C/N) Ratio: This is a fundamental guideline for assessing the stability of an organic azide.[6][7][13] The principle is that a higher proportion of carbon atoms relative to nitrogen atoms "dilutes" the energetic azide group, rendering the molecule more stable.
-
The Rule of Six: A complementary guideline states that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[6] This further emphasizes the concept of energetic dilution within the molecule.
| Guideline | Recommendation for Pyrrolidine Azide Derivatives | Rationale | Reference |
| Carbon/Nitrogen Ratio | Calculate (Number of C atoms) / (Number of N atoms). If < 3, treat as potentially explosive. | A higher carbon content provides a larger heat sink, making the molecule less prone to explosive decomposition. | [6][7][13] |
| Rule of Six | Ensure at least 6 carbons per azide group for any derivative considered for isolation and storage. | Provides sufficient molecular "ballast" to temper the energetic nature of the azide group. | [6] |
| Structural Features | Be aware that olefinic, aromatic, or carbonyl azides are generally less stable than aliphatic azides. | The electronic properties of these groups can influence the stability of the azide moiety. | [13] |
Inherent Toxicity
The azide anion is a potent metabolic toxin.[11] It is crucial to remember that:
-
Acute Toxicity: Sodium azide, the common precursor for synthesizing organic azides, is fatal if inhaled, swallowed, or absorbed through the skin.[10] Pyrrolidine azide derivatives should be assumed to carry similar toxicological risks.
-
Formation of Hydrazoic Acid (HN₃): Azides react with acids to form hydrazoic acid, a substance that is not only highly toxic and volatile but also dangerously explosive.[7][10] This is a critical incompatibility that must be controlled in all procedures.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the dual explosion and toxicity hazard, a robust system of physical controls is mandatory. Reliance on PPE alone is insufficient.
Mandatory Engineering Controls
-
Chemical Fume Hood: All work with pyrrolidine azide derivatives, from synthesis to purification and quenching, must be conducted in a certified chemical fume hood to mitigate the inhalation hazard of both the compound and potentially formed hydrazoic acid.[10][14]
-
Blast Shield: A portable blast shield, positioned between the experiment and the researcher, is the minimum required protection against potential explosions.[10][13][14] The fume hood sash should also be kept at the lowest possible position.[4]
-
Exclusion of Ignition Sources: Heat, sparks, and open flames must be strictly excluded from the work area. Use intrinsically safe heating mantles and stir plates.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A full-face shield used in conjunction with a blast shield offers an additional layer of protection.[4]
-
Hand Protection: Nitrile gloves are suitable for incidental contact. For tasks with a higher risk of splashes, consider double-gloving or using Silver Shield® gloves underneath a standard nitrile glove.[10]
-
Body Protection: A flame-resistant lab coat is essential.[12]
Caption: Logical workflow for establishing a safe work environment.
Safe Synthesis and Handling Protocols
The key to safely working with pyrrolidine azides is to minimize their accumulation, avoid isolation when possible, and adhere strictly to established protocols that prevent the formation of more hazardous byproducts.
Critical Incompatibilities
-
Acids: Avoid all contact with strong acids to prevent the generation of highly toxic and explosive hydrazoic acid (HN₃).[7][15]
-
Heavy Metals: Do not use metal spatulas (use plastic or ceramic instead).[13][14] Avoid contact with copper, lead, brass, and other heavy metals, which can form dangerously shock-sensitive metal azides.[10] This extends to plumbing; never dispose of azide waste down the drain.[10][14]
-
Halogenated Solvents: Never use solvents like dichloromethane or chloroform in reactions involving sodium azide.[10][12] These can react to form extremely unstable di- and tri-azidomethane.[4][10]
-
Physical Stress: Avoid grinding, scratching, or using ground-glass joints, as the friction can be sufficient to initiate detonation.[4][14]
Recommended Synthesis Strategy: In Situ Generation and Use
Whenever feasible, pyrrolidine azide derivatives should be generated and used in situ without isolation. This minimizes the quantity of the hazardous material present at any given time. A modern approach that excels in this regard is continuous flow chemistry.
-
Causality of Flow Chemistry's Safety Advantage: Flow reactors utilize small-diameter tubing, which offers superior heat and mass transfer compared to batch reactors.[6] This prevents the formation of localized hot spots that could trigger decomposition. Furthermore, the total quantity of the hazardous azide present within the reactor at any moment is minimal, drastically reducing the potential severity of an accident.[6]
Caption: Comparison of hazard profiles for batch vs. flow synthesis.
Protocol: Synthesis of a Representative Pyrrolidine Azide Derivative (Hypothetical Example)
This protocol illustrates the application of safety principles to the synthesis of a generic N-Boc-3-azidopyrrolidine from N-Boc-3-hydroxypyrrolidine. A thorough, specific risk assessment must be performed before adapting this procedure for any new compound.
Objective: To safely synthesize N-Boc-3-azidopyrrolidine for use as a synthetic intermediate.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Plastic or ceramic spatulas
-
Teflon-coated stir bars
Procedure:
-
Preparation: Set up a flame-dried, three-necked flask equipped with a Teflon-coated stir bar, a thermometer, and a nitrogen inlet behind a blast shield in a chemical fume hood.
-
Reagent Addition: Charge the flask with N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous toluene under a positive pressure of nitrogen. Cool the solution to 0 °C in an ice bath.
-
Azide Transfer: Using a plastic syringe, slowly add DBU (1.2 eq) to the stirred solution, maintaining the temperature at 0 °C.
-
Slow Addition of Azide Source: In a separate, dry flask, dissolve DPPA (1.1 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: Slow, controlled addition is critical to manage the exotherm of the reaction and prevent uncontrolled decomposition.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Do not heat the reaction.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any residual reactive species.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator with a water bath temperature not exceeding 30 °C . A blast shield should be placed around the rotary evaporator. Never take the solution to complete dryness.
-
Waste Disposal: Deactivation and Segregation
Improper disposal of azide waste can lead to severe accidents.[10][14] The formation of explosive metal azides in plumbing is a well-documented hazard.[10][14]
The Golden Rules of Azide Waste Management
-
NEVER pour azide-containing solutions down the drain.[10][14]
-
ALWAYS collect azide waste in a dedicated, clearly labeled, non-metal container.[7][13]
-
NEVER mix azide waste with acidic waste streams.[7]
Protocol: Quenching Azide Waste with Nitrous Acid
This procedure is effective for deactivating residual inorganic azide (e.g., sodium azide) in aqueous waste streams. It must be performed in a chemical fume hood due to the evolution of toxic nitrogen oxides.[10]
Procedure:
-
Dilution: Ensure the concentration of sodium azide in the aqueous waste is no more than 5%.[10] Dilute with water if necessary.
-
Setup: Place the solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched.[10]
-
Acidification: Crucially, only after the sodium nitrite has been added , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to pH paper. Causality: Adding acid before the nitrite will generate large quantities of poisonous and explosive hydrazoic acid (HN₃).[10]
-
Completion Check: After gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that all the azide has been consumed.[10]
-
Final Disposal: Neutralize the quenched solution with sodium hydroxide before disposing of it in the appropriate aqueous waste container.
Caption: Step-by-step workflow for the safe quenching of azide waste.
Emergency Procedures
Spills
-
Small Spill (in a fume hood):
-
Alert nearby personnel.
-
Use absorbent pads to contain the spill.[14]
-
For solid spills, gently cover with paper towels and wet with a basic solution (pH > 9) to prevent dust formation.[14]
-
Wipe the area thoroughly with a cloth dampened with a basic solution (pH > 9).[14][16]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[14][16]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the area immediately.[14]
-
Alert others and prevent entry.
-
Contact your institution's emergency response team.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[10]
References
-
Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Publications. (2023). [Link]
-
Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. ResearchGate. (n.d.). [Link]
-
Azides. University of Victoria. (2022). [Link]
-
2-PYRROLIDONE FOR SYNTHESIS MSDS. Loba Chemie. (2015). [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. (n.d.). [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. (2018). [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico. (2021). [Link]
-
Safe Handling of Azides. University of Pittsburgh. (2013). [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. (n.d.). [Link]
-
Dangers of: Azide Reactions, Large Scale Reactions. University of Washington. (n.d.). [Link]
-
Sodium azide poisoning: a narrative review. National Institutes of Health. (n.d.). [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. (2018). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. (2021). [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. (2021). [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. (2021). [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. (n.d.). [Link]
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. National Institutes of Health. (n.d.). [Link]
-
(PDF) The thermal decomposition of azidopyridines. ResearchGate. (2025). [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. (2022). [Link]
-
Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate. (2025). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (n.d.). [Link]
-
Azides in the Synthesis of Various Heterocycles. National Institutes of Health. (2022). [Link]
-
Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). MDPI. (2024). [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Semantic Scholar. (2019). [Link]
-
Enhanced Quenching in an Azaphthalocyanine–Ferrocene Supramolecular Dyad upon Charge-Transfer Complex Formation. National Institutes of Health. (2025). [Link]
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. National Institutes of Health. (n.d.). [Link]
-
Trapping of the quenched conformation associated with non-photochemical quenching of chlorophyll fluorescence at low temperature. National Institutes of Health. (2007). [Link]
-
Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives. National Institutes of Health. (2023). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucd.ie [ucd.ie]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. uvic.ca [uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Fidelity CuAAC Functionalization of Pyrrolidine Scaffolds
Abstract & Strategic Value
Pyrrolidine azides, particularly chiral 3-azidopyrrolidines, are high-value pharmacophores in fragment-based drug discovery (FBDD). They serve as rigid, stereochemically defined linkers that mimic proline residues, influencing peptide backbone conformation and solubility. However, the basic nitrogen of the pyrrolidine ring presents a unique challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): it acts as a competitive ligand for the Cu(I) catalyst.
This guide provides a dual-track protocol to navigate this challenge:
-
Standard Track: For N-protected (e.g., Boc, Fmoc) pyrrolidines.
-
Advanced Track: For unprotected (free amine) pyrrolidines, utilizing ligand-accelerated catalysis to outcompete substrate chelation.
Mechanistic Insight: The "Chelation Trap"
The success of CuAAC depends on the formation of a reactive Cu(I)-acetylide complex. In standard substrates, the azide coordinates to this complex to form a metallacycle.
The Pyrrolidine Problem:
The secondary (or tertiary) amine nitrogen in the pyrrolidine ring is a potent
Pathway Visualization
The following diagram illustrates the productive catalytic cycle versus the competitive inhibition pathway caused by the free pyrrolidine amine.
Figure 1: The CuAAC catalytic cycle showing the productive pathway (Green/Blue) versus the competitive chelation trap (Black) caused by the basic pyrrolidine nitrogen.
Critical Parameters & Reagent Selection
| Component | Recommendation | Rationale |
| Copper Source | CuSO₄[1][2] · 5H₂O | Superior to CuI. Cu(II) salts reduced in situ are less susceptible to oxidation and form the active catalyst only when needed. |
| Reductant | Sodium Ascorbate | Maintains Cu in the +1 oxidation state and scavenges dissolved oxygen. |
| Ligand | THPTA or TBTA | Crucial. THPTA (water-soluble) or TBTA (organic soluble) bind Cu(I) stronger than the pyrrolidine amine, preventing the "Chelation Trap" while protecting Cu(I) from oxidation. |
| Solvent | tBuOH / H₂O (1:1) | The "Gold Standard." Water accelerates the reaction via the hydrophobic effect; tBuOH solubilizes organic azides. |
| Atmosphere | Ambient or N₂ | While CuAAC is robust, N₂ is recommended for slow reactions (e.g., hindered pyrrolidines) to prevent Cu(I) oxidation. |
Experimental Protocols
Protocol A: The "Standard" Method (N-Protected Pyrrolidines)
Use this for N-Boc, N-Fmoc, or N-Cbz protected 3-azidopyrrolidines.
Reagents:
-
Alkyne (1.0 equiv)
-
N-Protected-3-azidopyrrolidine (1.0 - 1.1 equiv)
-
Sodium Ascorbate (10 mol%)[5]
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step:
-
Substrate Mix: In a reaction vial, dissolve the alkyne and protected azide in the tBuOH/Water mixture (0.1 M - 0.5 M concentration).
-
Catalyst Prep: Prepare fresh stock solutions of CuSO₄ (100 mM in water) and Sodium Ascorbate (500 mM in water).
-
Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate solution.
-
Observation: The mixture should turn bright yellow or orange (characteristic of Cu(I)-acetylide). If it turns green/blue, oxygen has oxidized the catalyst; add more ascorbate.
-
-
Incubation: Stir vigorously at Room Temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If soluble, extract with EtOAc. The N-protecting group prevents copper chelation during workup.
Protocol B: The "Advanced" Method (Free Amine Pyrrolidines)
Use this for unprotected pyrrolidines or when the protecting group is acid-labile. This method uses THPTA to "shield" the copper from the amine.
Reagents:
-
Alkyne (1.0 equiv)
-
3-Azidopyrrolidine (free base or HCl salt) (1.0 equiv)
-
Ligand: THPTA (25 mol%) - Note the 5:1 Ligand:Cu ratio.
-
Sodium Ascorbate (20 mol%)
-
Buffer: 0.1 M Potassium Phosphate (pH 7.0) / DMSO (if needed for solubility).
Step-by-Step:
-
Ligand-Catalyst Pre-complexation: In a separate small tube, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes.
-
Why? This ensures Cu is fully wrapped by THPTA before it sees the pyrrolidine amine.
-
-
Reaction Assembly: Dissolve alkyne and azidopyrrolidine in the Buffer/DMSO mix.
-
Note: If using the HCl salt of the amine, ensure the buffer capacity is sufficient to neutralize the HCl, or add 1 equiv of NaOH.
-
-
Initiation: Add the Cu-THPTA complex to the reaction mixture. Then add Sodium Ascorbate.
-
Monitoring: Stir at RT. If the reaction stalls (due to amine coordination), heat gently to 40°C.
-
Purification (Crucial): Free amine triazoles bind Copper tightly.
-
Chelation Scavenging: After reaction, add EDTA or CupriSorb™ resin and stir for 30 mins to strip Cu from the product.
-
Isolation: Ion-exchange chromatography (SCX cartridge) is highly effective for purifying these basic products.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate CuAAC protocol based on pyrrolidine protection status.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Solution turns Blue/Green | Oxidation of Cu(I) to Cu(II). | Add additional Sodium Ascorbate (0.5 equiv). Degas solvents. |
| Precipitate forms immediately | Copper Acetylide aggregation. | Add Ligand (TBTA/THPTA) to solubilize the Cu-complex. Add DMSO. |
| Low Conversion (Free Amine) | Catalyst poisoning by amine. | Increase Cu loading to 10 mol%. Increase Ligand:Cu ratio to 10:1. Heat to 40°C. |
| Product is Blue/Green | Copper contamination in product. | Wash organic layer with 10% NH₄OH or EDTA solution. Use scavenging resin. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link
Sources
Technical Application Note: Staudinger Reduction of 2-(Azidomethyl)-1-benzoylpyrrolidine
Introduction & Strategic Significance
The reduction of 2-(Azidomethyl)-1-benzoylpyrrolidine to (1-benzoylpyrrolidin-2-yl)methanamine is a pivotal transformation in the synthesis of proline-derived peptidomimetics and GPCR ligands. While catalytic hydrogenation (H₂/Pd-C) is a common reduction method, it often poses chemoselectivity risks in substrates containing benzoyl groups (potential for hydrogenolysis) or halogenated aromatic rings.
The Staudinger reduction offers a superior alternative due to its mildness and high chemoselectivity. It operates under neutral conditions, leaving the
Mechanistic Principles
The reaction proceeds via the nucleophilic attack of triphenylphosphine (
Crucially, the iminophosphorane is stable in anhydrous conditions but hydrolyzes rapidly in the presence of water to release the primary amine and
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Staudinger reduction.[1] The irreversible extrusion of nitrogen gas drives the formation of the iminophosphorane.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate: this compound (
equiv). -
Reagent: Triphenylphosphine (
, – equiv). -
Solvent: Tetrahydrofuran (THF) / Water (
v/v). -
Acid/Base:
, , Dichloromethane (DCM).
Step-by-Step Procedure
This protocol utilizes an Acid-Base Extraction workup to sequester the amine product, allowing the neutral
Phase A: Reduction
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (
mmol) in THF ( mL). -
Addition: Add
( mmol) in one portion at room temperature ( – ).-
Observation: Evolution of
gas (bubbling) indicates the formation of the iminophosphorane.
-
-
Reaction: Stir for 2 hours at room temperature until gas evolution ceases.
-
Hydrolysis: Add water (
mL) to the reaction mixture and stir for an additional 3 hours (or overnight) to ensure complete hydrolysis of the iminophosphorane.-
Monitoring: Check by TLC or LC-MS. The azide peak should disappear, and a lower
amine peak should appear.
-
Phase B: Self-Validating Workup (Purification)
-
Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator).
-
Acidification: Dissolve the residue in DCM (
mL) and add ( mL). Shake vigorously.-
Logic: The amine product protonates (
) and moves to the aqueous layer. The neutral and benzoyl amide remain in the organic layer.
-
-
Partition: Separate the layers. Keep the Aqueous Layer (contains product).
-
Optional: Wash the aqueous layer with an additional portion of DCM (
mL) to ensure complete removal of .
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add
until pH .-
Logic: The amine deprotonates (
) and becomes lipophilic.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (
mL). -
Drying: Combine the organic extracts, dry over anhydrous
, filter, and concentrate.
Quantitative Performance Data
| Parameter | Standard Conditions | Optimized (This Protocol) |
| Reagent | ||
| Solvent | THF (anhydrous) | THF / |
| Temperature | Reflux | Room Temp ( |
| Workup | Column Chromatography | Acid-Base Extraction |
| Yield | ||
| Purity |
Process Workflow Diagram
This workflow visualizes the critical separation of the phosphine oxide byproduct from the target amine.
Figure 2: Self-validating purification workflow via acid-base extraction.
Troubleshooting & Optimization
Incomplete Hydrolysis
If the iminophosphorane intermediate persists (visible by LC-MS as M+262 mass for
-
Solution: Gently warm the reaction to
after water addition or add a catalytic amount of acetic acid to accelerate hydrolysis.
"Sticky" Extraction
Pyrrolidine derivatives can sometimes act as surfactants, causing emulsions during extraction.
-
Solution: Add brine (saturated NaCl) to the aqueous phase before extraction or filter the biphasic mixture through a pad of Celite if solids are present.
Alternative Reagents
For large-scale (multigram) applications where filtration is preferred over extraction, use Polymer-Supported Triphenylphosphine (PS-
-
Protocol: Use
equiv PS- . After reaction, filter the resin.[3][2][4][5] The filtrate contains the pure amine. This eliminates the extraction steps entirely but increases reagent cost.
References
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
Staudinger, H., & Meyer, J. (1919).[6] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. Link
-
Batesky, D. C., et al. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2] Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction: Mechanism and Examples. Link
Sources
Technical Guide: Synthesis of 2-(Azidomethyl)-1-benzoylpyrrolidine from Prolinol
Topic: Reagents for converting prolinol to 2-(Azidomethyl)-1-benzoylpyrrolidine Content Type: Detailed Application Notes and Protocols
Abstract
This technical guide outlines the robust synthetic pathway for the preparation of This compound (CAS 1785762-74-4) starting from L-prolinol (pyrrolidin-2-ylmethanol). This scaffold is a critical intermediate in the synthesis of chiral diamines, triazole-based peptidomimetics, and organocatalysts. The protocol detailed herein prioritizes scalability, chemoselectivity, and safety, utilizing a two-phase approach: selective
Retrosynthetic Analysis & Pathway
The transformation requires two distinct chemical operations:
-
Chemoselective
-Protection: Masking the secondary amine with a benzoyl group to prevent side reactions during activation. -
Functional Group Interconversion (FGI): Converting the primary alcohol into an azide. While direct Mitsunobu azidation is possible, the Mesylation/Azidation sequence is selected here for its superior reliability, lower cost, and ease of purification on a multigram scale.
Reaction Scheme Visualization
Figure 1: Stepwise synthetic workflow from Prolinol to the Azide target.
Phase 1: Chemoselective -Benzoylation
The first objective is to install the benzoyl group on the nitrogen. Although both the amine and alcohol are nucleophilic, the secondary amine is significantly more nucleophilic, allowing for chemoselective acylation without protecting the alcohol, provided the temperature is controlled.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| L-Prolinol | 1.0 | Substrate |
| Benzoyl Chloride (BzCl) | 1.05 | Acylating Agent |
| Triethylamine (TEA) | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Experimental Protocol
-
Setup: Charge a flame-dried round-bottom flask with L-Prolinol (1.0 equiv) and anhydrous DCM (5 mL/mmol). Add Triethylamine (1.2 equiv) and cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add Benzoyl Chloride (1.05 equiv) diluted in a minimal amount of DCM over 15–20 minutes. Crucial: Maintain internal temperature < 5 °C to prevent
-acylation. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexanes 1:1). The amine spot should disappear, and a less polar amide spot should appear.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with 1M HCl (to remove unreacted amine/TEA), water, and brine. -
Purification: Dry over
, filter, and concentrate. The crude -Benzoyl prolinol is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography ( , 0-5% MeOH in DCM).
Checkpoint: The product should be a viscous oil or low-melting solid.
-
1H NMR Diagnostic: Look for benzoyl aromatic protons (7.4–7.6 ppm) and the downfield shift of
-protons on the pyrrolidine ring.
Phase 2: Alcohol Activation and Azidation
Direct displacement of a hydroxyl group by azide is poor. We first convert the alcohol to a mesylate (methanesulfonate), a potent leaving group, followed by
Step 2a: Mesylation
| Reagent | Equiv. | Role |
| 1.0 | Substrate | |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Activating Agent |
| Triethylamine (TEA) | 1.5 | Base |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Protocol:
-
Dissolve
-Benzoyl Prolinol in anhydrous DCM and cool to 0 °C . -
Add TEA (1.5 equiv).
-
Add MsCl (1.2 equiv) dropwise. Note: The reaction is exothermic; control addition rate.[4]
-
Stir at 0 °C for 1 hour, then RT for 1 hour.
-
Workup: Wash with cold water, 1M HCl, and saturated
. Dry ( ) and concentrate to yield the Mesylate intermediate . Do not store for long periods; use immediately.
Step 2b: Azidation ( Displacement)
| Reagent | Equiv. | Role |
| Mesylate Intermediate | 1.0 | Substrate |
| Sodium Azide ( | 1.5–2.0 | Nucleophile |
| DMF (or DMSO) | Solvent | 0.5 M Concentration |
Protocol:
-
Dissolve the crude mesylate in anhydrous DMF .
-
Add Sodium Azide (1.5 equiv) in one portion.
-
Heat: Warm the mixture to 60–70 °C for 4–6 hours. Caution: Do not exceed 80 °C to avoid decomposition or thermal runaway.
-
Workup: Cool to RT. Dilute with excess water (5x reaction volume) and extract with Ethyl Acetate or Ether (
). Note: DMF is difficult to remove; copious water washes are required. -
Purification: Wash organic layer with brine, dry (
), and concentrate. Purify via flash chromatography ( , Hexanes/EtOAc gradient).
Product: This compound (Colorless to pale yellow oil).
Critical Safety & Handling (Azides)
Working with organic azides requires strict adherence to safety protocols.
-
Explosion Hazard: While this compound obeys the "Rule of Six" (
, making it relatively stable), sodium azide and low-molecular-weight organic azides can be explosive. -
Acid Sensitivity: Never expose
to acid; it forms Hydrazoic Acid ( ) , which is highly toxic and explosive. -
Waste Disposal: Azide solutions must not be poured down the drain (reacts with copper/lead pipes to form heavy metal azides). Quench excess azide with dilute sodium nitrite (
) and sulfuric acid in a controlled manner or use commercial azide quenching kits. -
Halogenated Solvents: Avoid using DCM in the azidation step (Step 2b) with
if possible, as di-azidomethane (explosive) can form over long periods.[1] DMF/DMSO is safer for the displacement step.
Analytical Characterization
Confirm the identity of the product using the following expected signals:
-
IR Spectroscopy: The most diagnostic feature is the strong, sharp Azide stretch at ~2100 cm⁻¹ . A Carbonyl stretch (Amide) will appear at ~1630 cm⁻¹ .
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic:
7.40–7.60 (m, 5H, Benzoyl). -
Azidomethyl (
): 3.50–3.80 (m, 2H). The chemical shift moves upfield relative to the mesylate precursor. -
Pyrrolidine Core: Multiplets corresponding to the ring protons (
1.7–2.2 and 3.4–3.6).
-
-
Mass Spectrometry (ESI):
expected at m/z ~231.1. Loss of fragments may be observed.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Ensure temperature is kept < 5 °C during BzCl addition. Add BzCl slowly.[1][4][6] | |
| Incomplete Azidation | Steric hindrance or old reagents. | Increase temperature to 80 °C (cautiously) or use DMSO (faster rates than DMF). Ensure |
| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer with 5% LiCl solution (aqueous) to pull DMF out of the organic phase. |
| Product Decomposition | Thermal instability of azide. | Do not distill the final product at high temperatures. Remove solvents under reduced pressure < 40 °C. |
References
-
BenchChem. (2025).[1] Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine: A-Z Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine Derivatives and Sodium Azide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 966800, 1-Benzoylpyrrolidine. Retrieved from
-
ChemicalBook. (2025). 1-Benzoyl-pyrrolidine-2-carboxylic acid synthesis and derivatives. Retrieved from
-
Lynch, D., et al. (2019).[3] "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide". University College Cork. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Improving yield of 2-(Azidomethyl)-1-benzoylpyrrolidine synthesis
Technical Support Center: 2-(Azidomethyl)-1-benzoylpyrrolidine Synthesis
Case ID: #AZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound is a critical intermediate step, often utilized to introduce amine functionalities via Staudinger reduction or to serve as a "click" chemistry handle. While the pathway seems straightforward, yield attrition typically occurs at two bottlenecks: competitive O-benzoylation during the protection step and incomplete nucleophilic substitution during azidation.
This guide provides an optimized "Golden Path" protocol, a troubleshooting matrix for yield recovery, and critical safety standards for handling azides.
Module 1: The "Golden Path" Protocol
Standardized methodology for high-yield synthesis (Target >85% overall).
Step 1: N-Benzoylation of L-Prolinol
Objective: Selective protection of the amine without esterifying the alcohol.
-
Reagents: L-Prolinol (1.0 eq), Benzoyl Chloride (1.05 eq),
(1.2 eq). -
Solvent: DCM (Anhydrous).
-
Protocol:
-
Dissolve L-Prolinol and
in DCM at 0°C (Critical for selectivity). -
Add Benzoyl Chloride dropwise over 30 mins.
-
Warm to RT and stir for 2 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then saturated
.
-
Note: If O-benzoylation occurs (observed by TLC), treat the crude with 1M NaOH/MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol.
-
Step 2: Activation (Mesylation)
Objective: Convert the hydroxyl group into a potent leaving group.
-
Reagents: N-Benzoylprolinol (1.0 eq), Methanesulfonyl Chloride (MsCl, 1.2 eq),
(1.5 eq). -
Solvent: DCM.
-
Protocol:
-
Cool solution to -10°C .
-
Add MsCl slowly. Exotherm control is vital to prevent elimination to the enamine.
-
Quench with cold water immediately upon completion (TLC check ~1 hr).
-
Step 3: Azidation ( Displacement)
Objective: Substitution of the mesylate with azide.
-
Reagents: Crude Mesylate (1.0 eq), Sodium Azide (
, 1.5 eq). -
Solvent: DMSO (Preferred for rate) or DMF.
-
Protocol:
-
Dissolve crude mesylate in DMSO (0.5 M concentration).
-
Add
in one portion. -
Heat to 70°C for 4-6 hours.
-
Workup: Dilute with 5x volume of water, extract with EtOAc. Wash organics extensively with water to remove DMSO.
-
Module 2: Visual Workflows
Figure 1: Synthetic Pathway & Critical Control Points
Caption: Optimized linear synthesis route highlighting critical control points for yield preservation.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing and resolving common yield-limiting factors.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Step 1: Product contains ester impurity | O-Acylation: Reaction temperature was too high or addition of BzCl was too fast, overcoming the nucleophilicity difference between N and O. | Recover Material: Treat crude mixture with 1M NaOH in MeOH (1 hour). This selectively cleaves the ester (O-Bz) while leaving the amide (N-Bz) intact. Prevention: Maintain T < 0°C during addition. |
| Step 2: Low yield of Mesylate | Hydrolysis: MsCl is moisture sensitive. | Ensure DCM is anhydrous. Increase MsCl equivalents to 1.2–1.5 eq. |
| Step 3: Reaction Stalls (<50% Conv.) | "Salt-out" Effect: | Switch Solvent: Move from DMF to DMSO . The rate of |
| Step 3: Formation of Alkene | Elimination ( | Lower Temperature: Do not exceed 80°C. Purify Intermediate: Ensure all |
Module 4: Safety & Handling (The "Must-Reads")
WARNING: Sodium Azide (
-
Acid Incompatibility: Never mix
with acid (even during workup). It generates Hydrazoic Acid ( ) , which is highly toxic and explosive.[1][2] -
Metal Incompatibility: Do not use metal spatulas or dispose of azide solutions down drains with copper/lead piping. Heavy metal azides are shock-sensitive explosives.[1]
-
Disposal: Quench excess azide in a dedicated waste stream. Do not concentrate azide solutions to dryness if the organic portion is low molecular weight (potential explosion risk).
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use the Mitsunobu reaction to skip the mesylate step?
A: Yes, you can react N-benzoylprolinol directly with
Q: Does this reaction invert the stereochemistry?
A: No. The stereocenter in Prolinol is at the C2 position. The reaction occurs at the exocyclic methylene group (
Q: Why is my product an oil that won't crystallize? A: this compound is typically a viscous oil. If solidification is required for purity, consider converting the azide to the amine (via Staudinger reduction) and crystallizing as the Hydrochloride salt, or purifying the oil via flash chromatography (Hexanes:EtOAc 7:3).
References
-
Organic Syntheses , Coll. Vol. 4, p. 582 (1963); Vol. 39, p. 56 (1959). General method for alkyl azides via sulfonate displacement.Link
-
Smith, P. A. S. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press.[3] (Foundational text on Azide nucleophilicity and solvent effects).
-
Scriven, E. F. V. (1988). Azides: their preparation and synthetic uses.[3][4] Chemical Reviews, 88(2), 297–337. Link
-
Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide. Synthesis, 1997(04), 413-414. (Evidence for DMSO superiority). Link
Sources
Optimizing temperature for azide displacement in pyrrolidine rings
Welcome to the technical support center for optimizing azide displacement reactions on pyrrolidine rings. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the vital azido-pyrrolidine motif into their synthetic targets. The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, and its successful functionalization is often a critical step in discovery pipelines.[1][2]
The nucleophilic substitution of a leaving group with an azide ion is a powerful transformation, but its success hinges on a delicate balance of reaction parameters, with temperature being the most critical variable to master. This document provides in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and achieve high-yield, clean conversions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered during experimental setup.
Q1: What is the typical temperature range for an azide displacement on a pyrrolidine ring?
A1: A general starting point for azide displacement on an activated pyrrolidine (e.g., a tosylate or mesylate) is between 50 °C and 80 °C. However, the optimal temperature is highly substrate-dependent. Reactions on sterically unhindered, primary positions may proceed efficiently at room temperature, while more challenging, sterically hindered secondary centers might require temperatures up to 100-130 °C to achieve a reasonable rate.[3][4] It is always recommended to start at a moderate temperature (e.g., 60 °C) and adjust based on reaction monitoring.
Q2: My reaction is very sluggish, with significant starting material remaining after 24 hours. What is the first parameter I should change?
A2: If the reaction is clean but slow, incrementally increasing the temperature is the most direct approach to increase the reaction rate. Before doing so, ensure your reagents are pure and your solvent is anhydrous. Moisture can deactivate activating groups like mesyl chloride during the initial step, leading to a poor conversion that cannot be fixed by heat in the subsequent azide displacement.[5] If raising the temperature leads to side products, you should then consider switching to a better leaving group (e.g., from mesylate to tosylate or triflate) or a more effective solvent.[6][7]
Q3: I'm observing a significant amount of an alkene byproduct. What is happening and how can I fix it?
A3: You are likely observing a competing E2 elimination reaction. The azide ion (N₃⁻), while an excellent nucleophile, has sufficient basicity to promote elimination, especially at elevated temperatures.[8] Elimination reactions are entropically favored and have a higher activation energy than S(_N)2 reactions, meaning they become more prominent as the temperature increases.[9][10] To fix this, you should lower the reaction temperature. If the S(_N)2 reaction is then too slow, your best alternative is to improve the leaving group's ability, which will accelerate the desired substitution pathway, allowing it to outcompete elimination at a lower temperature.[11]
Q4: How does my choice of solvent affect the optimal reaction temperature?
A4: The solvent choice is critical. For S(_N)2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[8][12] These solvents effectively solvate the counter-ion of the azide salt (e.g., Na⁺) while leaving the azide anion "naked" and highly nucleophilic. This enhanced nucleophilicity often allows the reaction to proceed at a lower temperature than would be possible in polar protic solvents (like ethanol), where the nucleophile is heavily solvated and less reactive.[13]
Q5: Does steric hindrance around the reaction center impact the required temperature?
A5: Absolutely. Steric hindrance is a major barrier to the S(N)2 mechanism, which requires a specific "backside attack" trajectory.[14] If the leaving group is on a sterically congested carbon of the pyrrolidine ring, the nucleophile's approach is impeded, slowing the reaction rate.[15] To overcome this, you will likely need to increase the reaction temperature. However, be aware that sterically hindered substrates are also more prone to the competing E2 elimination reaction.[10][16] This creates a narrow optimization window where the temperature is high enough for substitution but not so high that elimination dominates.
Troubleshooting Guide: Common Issues & Solutions
This table provides a systematic approach to diagnosing and resolving common experimental challenges.
| Problem Observed (TLC/LCMS) | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Conversion | 1. Insufficient Temperature: The reaction lacks the necessary activation energy. 2. Poor Leaving Group: The leaving group is not sufficiently labile (e.g., Cl < Br < I < OMs < OTs).[6][7] 3. High Steric Hindrance: The reaction center is blocked, preventing the nucleophile's approach.[14] | Primary Action: Incrementally increase the temperature by 10-15 °C and monitor. Secondary Action: If side products appear, return to the lower temperature and switch to a better leaving group (e.g., tosylate instead of mesylate). This lowers the activation energy for the desired S(N)2 pathway.[17] |
| Significant Alkene Byproduct | 1. Temperature Too High: The E2 elimination pathway is outcompeting the S(_N)2 substitution.[9][10] 2. Sterically Hindered Substrate: Elimination is favored when the S(_N)2 backside attack is difficult. | Primary Action: Immediately lower the reaction temperature. Try running the reaction for a longer time at a milder temperature (e.g., 40-50 °C). Secondary Action: If the reaction is too slow at lower temperatures, a better leaving group is required to accelerate the S(_N)2 reaction specifically. |
| Multiple Unidentified Spots on TLC | 1. Thermal Decomposition: The starting material, product, or azide reagent may be unstable at the reaction temperature. 2. Moisture Contamination: Water can react with the activated intermediate or reagents. | Primary Action: Run the reaction at the lowest possible effective temperature. Use an inert atmosphere (N₂ or Ar). Secondary Action: Ensure all glassware is oven-dried and solvents are anhydrous. Re-purify starting materials if necessary. Sodium azide should be handled with care and not combined with certain solvents like CH₂Cl₂ due to explosion risks.[8] |
| Reaction Stalls at ~50% Conversion | 1. Reagent Degradation: The azide or activated substrate may be slowly degrading under the reaction conditions. 2. Equilibrium Issues: While uncommon for this reaction, it could indicate a reversible process or product inhibition. | Primary Action: Add a fresh portion of the azide salt (e.g., 0.5 equivalents) to see if the reaction restarts. Secondary Action: Re-evaluate the stability of your substrate. It may be necessary to perform the activation step (e.g., tosylation) and immediately proceed to the displacement without prolonged storage of the activated intermediate. |
Methodology Spotlight: A Two-Step Protocol
This section details a reliable, two-step procedure for converting a C2-hydroxymethyl pyrrolidine derivative to its corresponding azidomethyl analog, with critical temperature control points highlighted.
Step 1: Activation of the Primary Alcohol (Tosylation)
-
Preparation: Under an inert atmosphere (N₂), dissolve the N-Boc-pyrrolidine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).
-
Base Addition: Add triethylamine (1.5 eq) followed by DMAP (0.1 eq).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Causality: This low temperature is critical to prevent side reactions of the highly reactive tosyl chloride, such as the formation of symmetric anhydrides or reaction with the base.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction with saturated NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step.
Step 2: Azide Displacement (S(_N)2 Reaction)
-
Setup: Dissolve the crude tosylate from Step 1 in anhydrous DMF (a polar aprotic solvent).
-
Nucleophile Addition: Add sodium azide (NaN₃, 3.0 eq). Causality: A significant excess of the azide nucleophile is used to ensure the reaction goes to completion and follows second-order kinetics.
-
Heating: Heat the reaction mixture to 60-70 °C using an oil bath with a temperature controller and condenser. Causality: This temperature provides sufficient energy to overcome the activation barrier for displacement on a primary tosylate without promoting significant elimination or decomposition.
-
Monitoring: Monitor the reaction progress by TLC every 2-4 hours. Look for the disappearance of the tosylate spot and the appearance of a new, typically less polar, product spot.
-
Workup: Once the reaction is complete, cool to room temperature and pour the mixture into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude azide product by column chromatography on silica gel.
Visualizing the Optimization Workflow
The following diagram outlines the logical decision-making process for optimizing the reaction temperature based on real-time experimental feedback.
Caption: A decision-making workflow for optimizing azide displacement temperature.
References
-
Azides in the Synthesis of Various Heterocycles. PMC. [Link]
-
Reactions of main group compounds with azides forming organic nitrogen-containing species. RSC Publishing. [Link]
-
Recent Advances in Reactions of Azides. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications (RSC Publishing). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Substitution of tosylate by sodium azide is SN1 or SN2? ResearchGate. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Chemupdates. [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. [Link]
-
Selecting between SN2 and E2 primary alkyl halide. Chemistry Stack Exchange. [Link]
-
Enantioselective Synthesis of Substituted Pyrrolidine and Piperidines for Natural Product Synthesis. ResearchGate. [Link]
-
Allylic azides: synthesis, reactivity, and the Winstein rearrangement. PMC. [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. PMC. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Vinyl azides in organic synthesis: an overview. PMC. [Link]
-
Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. PMC. [Link]
-
An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
-
Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Facile Access to Unnatural Dipeptide-Alcohols Based on cis-2,5-Disubstituted Pyrrolidines. MDPI. [Link]
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Retrosynthesis Analysis
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